molecular formula C7H15NO B1484754 N,5,5-trimethyloxolan-3-amine CAS No. 1934602-32-0

N,5,5-trimethyloxolan-3-amine

Cat. No.: B1484754
CAS No.: 1934602-32-0
M. Wt: 129.2 g/mol
InChI Key: VFFRVUCNGHQZMN-UHFFFAOYSA-N
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Description

N,5,5-Trimethyloxolan-3-amine is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . It belongs to the class of oxolane (tetrahydrofuran) amines, characterized by an amine functional group attached to a saturated oxygen-containing heterocycle. Compounds within this structural family are of significant interest in organic and medicinal chemistry due to their potential as building blocks for the synthesis of more complex molecules and their utility in catalysis . Researchers value this scaffold for exploring structure-activity relationships in drug discovery and for developing new synthetic methodologies. As a tertiary amine, it can act as a base in organic reactions, for instance, to scavenge acids produced during reactions like esterifications or amide bond formations . The specific stereoelectronic properties imparted by the oxolane ring and the methyl substituents can influence its reactivity, solubility, and potential as a ligand in metal-catalyzed reactions. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use. Researchers should consult the safety data sheet and conduct all necessary risk assessments before handling this chemical. For specific purity and analytical data, please refer to the product's Certificate of Analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,5,5-trimethyloxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)4-6(8-3)5-9-7/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFRVUCNGHQZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry and Chemical Transformations of N,5,5 Trimethyloxolan 3 Amine

Reactivity of the Tertiary Amine Functionality

The tertiary amine group is the most reactive site in the molecule, readily participating in reactions typical of its class. Its nucleophilicity and basicity are central to its chemical character.

As a tertiary amine, N,5,5-trimethyloxolan-3-amine can react with alkylating agents, such as alkyl halides, to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom's lone pair attacks the electrophilic carbon of the alkylating agent. dtic.mil The resulting quaternary ammonium salt features a positively charged nitrogen atom bonded to four carbon substituents.

The reaction is generally exothermic and can be carried out neat (solvent-free) or in the presence of a polar solvent. google.com The choice of alkylating agent determines the fourth substituent on the nitrogen atom. For instance, reaction with methyl iodide would yield the corresponding N,N,5,5-tetramethyloxolan-3-aminium iodide. The efficiency of the reaction can be influenced by steric hindrance around the amine nitrogen. mdpi.com

Table 1: Examples of Quaternization Reactions

Alkylating AgentProduct NameAnion
Methyl Iodide (CH₃I)N,N,5,5-tetramethyloxolan-3-aminium iodideI⁻
Ethyl Bromide (CH₃CH₂Br)N-ethyl-N,5,5-trimethyloxolan-3-aminium bromideBr⁻
Benzyl Chloride (C₆H₅CH₂Cl)N-benzyl-N,5,5-trimethyloxolan-3-aminium chlorideCl⁻
Dimethyl Sulfate ((CH₃)₂SO₄)N,N,5,5-tetramethyloxolan-3-aminium methyl sulfateCH₃SO₄⁻

The nitrogen atom of the tertiary amine can be oxidized to form an N-oxide, also known as an amine oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or dioxiranes. libretexts.orgasianpubs.org The reaction involves the transfer of an oxygen atom to the nitrogen, resulting in the formation of a polar N⁺-O⁻ bond. nih.gov

N-oxidation is a common metabolic pathway for tertiary amines in biological systems and can be mimicked in the laboratory. nih.gov The resulting this compound N-oxide is a distinct chemical entity with different physical properties, such as increased water solubility, compared to the parent amine. nih.gov The N-oxide can, in turn, be reduced back to the tertiary amine using appropriate reducing agents, establishing a redox relationship. This redox cycle is relevant in various chemical and biological contexts, including prodrug strategies and metabolic processes. nih.govresearchgate.net

Table 2: Common Reagents for N-Oxidation

Oxidizing AgentByproduct
Hydrogen Peroxide (H₂O₂)Water (H₂O)
Meta-chloroperoxybenzoic acid (m-CPBA)Meta-chlorobenzoic acid
Ozone (O₃)Oxygen (O₂)

The lone pair of electrons on the nitrogen atom imparts basic properties to this compound. It can readily accept a proton (H⁺) from an acid to form a protonated species, a tertiary ammonium salt. This is a classic Brønsted-Lowry acid-base reaction.

The position of the equilibrium depends on the strength of the acid and the pKa of the protonated amine. In an aqueous solution, the amine will exist in equilibrium with its conjugate acid. The extent of protonation is significant in physiological and various chemical environments, as it affects the molecule's solubility, polarity, and ability to interact with other charged species. For example, reaction with hydrochloric acid (HCl) yields N,5,5-trimethyloxolan-3-aminium chloride, a water-soluble salt. The formation of such salts is a common strategy to improve the aqueous solubility of amine-containing compounds. nist.gov

Table 3: Acid-Base Reactions

AcidResulting Salt
Hydrochloric Acid (HCl)N,5,5-trimethyloxolan-3-aminium chloride
Sulfuric Acid (H₂SO₄)N,5,5-trimethyloxolan-3-aminium sulfate/bisulfate
Acetic Acid (CH₃COOH)N,5,5-trimethyloxolan-3-aminium acetate (B1210297)

Transformations Involving the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is a saturated five-membered ether. It is generally more stable and less reactive than strained cyclic ethers like epoxides (oxiranes). rsc.orgresearchgate.net However, under specific and often forcing conditions, the ring can undergo transformations.

Cleavage of the C-O bonds in the oxolane ring typically requires the use of strong acids, such as hydrohalic acids (HBr or HI), often at elevated temperatures. The reaction mechanism involves the protonation of the ether oxygen, making it a better leaving group. A nucleophile, such as a halide ion, can then attack one of the adjacent carbon atoms (C2 or C5), leading to ring opening.

For this compound, such a reaction would be complex. The tertiary amine functionality would also be protonated under strongly acidic conditions, potentially complicating the reaction. The regioselectivity of the nucleophilic attack would be influenced by steric factors from the gem-dimethyl group at the C5 position. The resulting product would be a substituted halo-alcohol containing an ammonium group. Such reactions are less common for simple oxolanes compared to more reactive systems like epoxides, which readily undergo ring-opening with a wide range of nucleophiles. rsc.orgresearchgate.net

Introducing new functional groups at the other carbon positions (C2, C4, or the C5-methyl groups) of the saturated oxolane ring is a significant synthetic challenge. The C-H bonds on the ring are aliphatic and generally unreactive.

Achieving such functionalization would likely require modern synthetic methods that can activate C-H bonds. Potential strategies, based on general principles of alkane functionalization, could include:

Free-Radical Reactions: Processes like free-radical halogenation could introduce a halogen onto the ring, but this method typically suffers from a lack of selectivity, leading to a mixture of products halogenated at various positions.

Directed C-H Activation: More advanced techniques might involve using the existing amine functionality as a directing group to guide a metal catalyst to a specific C-H bond, although this is more established for aromatic systems. nih.gov

Without specific activating groups, selective functionalization of the oxolane ring in this compound remains a difficult endeavor, often resulting in low yields and product mixtures.

Despite a comprehensive search for the chemical compound "this compound," publicly available scientific literature and databases lack detailed information regarding its specific reaction chemistry, stability, and applications as a synthetic building block. The compound is referenced in a limited number of patents, but access to the full text of these documents, which would likely contain the relevant chemical data, could not be obtained through the available search methods.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline based on the currently accessible information. The required detailed research findings for the sections on "Reaction Chemistry and Chemical Transformations," "Stability and Degradation Pathways in Synthetic Environments," and its use as a "Synthetic Building Block" are not present in the public domain outside of these specific patent documents.

General information on the reactivity of amines and oxolanes exists; however, the user's strict instruction to focus solely on "this compound" and to adhere to a precise outline prevents the inclusion of such general knowledge. To provide an article that meets the user's requirements for specificity and scientific accuracy, access to the detailed experimental sections of the relevant patents (WO-2023183943-A1, CN-116323599-A, and CN-116234552-A) would be necessary.

Therefore, the generation of the requested article cannot be completed at this time.

Theoretical and Computational Investigations of N,5,5 Trimethyloxolan 3 Amine

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies, often employing methods like Density Functional Theory (DFT), are fundamental to characterizing the electronic nature of a molecule. Such calculations for N,5,5-trimethyloxolan-3-amine would reveal how electrons are distributed and how the molecule is likely to interact with other chemical species.

The electron density distribution describes the probability of finding an electron at any given point in the molecule. For this compound, this analysis would highlight the polar nature of the carbon-oxygen and carbon-nitrogen bonds. The high electronegativity of the oxygen and nitrogen atoms would lead to a significant accumulation of electron density around them, making the amine nitrogen a nucleophilic center.

The bonding in the amine group involves the nitrogen atom being sp³-hybridized, with a lone pair of electrons occupying one of the tetrahedral corners. This lone pair is crucial to the basicity and nucleophilicity of the amine libretexts.orglibretexts.org. The surrounding methyl groups would exert an electron-donating inductive effect, further increasing the electron density on the nitrogen atom and enhancing its basicity compared to ammonia (B1221849) libretexts.org.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comlibretexts.org.

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which the molecule is most likely to donate electrons. For this compound, the HOMO is expected to be localized predominantly on the nitrogen atom, specifically on its lone pair of electrons. This localization confirms the amine group as the primary site for nucleophilic attack youtube.com.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which the molecule is most likely to accept electrons. The LUMO would be distributed across the antibonding orbitals of the molecule, indicating potential sites for electrophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity sapub.org. A hypothetical FMO analysis for this molecule would yield data similar to that shown in the illustrative table below.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

Note: This table contains hypothetical data for illustrative purposes, as specific experimental or computational results are not available in the cited literature.

Parameter Energy (eV) Description
HOMO Energy -8.50 Localized on the amine nitrogen; indicates nucleophilic character.
LUMO Energy +1.50 Distributed across C-N and C-O antibonding orbitals.

| HOMO-LUMO Gap | 10.00 | Reflects the molecule's kinetic stability and resistance to electronic excitation. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other charged or polar species researchgate.netresearchgate.net.

In an MEP map of this compound, distinct regions of electrostatic potential would be visible:

Negative Potential (Red/Yellow): This region would be concentrated around the electronegative oxygen and nitrogen atoms, with the most negative potential centered on the nitrogen's lone pair. This area represents the site most susceptible to electrophilic attack researchgate.net.

Positive Potential (Blue): These regions would be found around the hydrogen atoms, particularly the one on the amine group (if protonated) and those on the methyl groups, indicating sites susceptible to nucleophilic attack.

Neutral Potential (Green): This would cover the nonpolar alkyl portions of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are used to explore the three-dimensional shapes a molecule can adopt and their relative energies. For a flexible molecule like this compound, understanding its preferred conformations is key to understanding its properties.

The five-membered oxolane (tetrahydrofuran) ring is not planar. It typically adopts puckered conformations, such as the "envelope" or "twist" forms, to alleviate steric and torsional strain researchgate.net. The specific conformation of the ring in this compound would be influenced by the bulky gem-dimethyl group at the C5 position and the N-methylamino group at the C3 position.

The amine substituent can exist in either an axial or equatorial position relative to the ring. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance with other atoms on the ring researchgate.net. Computational analysis would determine the energy difference between these two orientations.

A conformational analysis involves calculating the potential energy of the molecule as a function of the rotation around its single bonds. This generates an energy landscape that identifies the most stable conformations (energy minima) and the energy barriers to interconversion between them (transition states).

For this compound, this would involve mapping the energy changes associated with:

Puckering of the oxolane ring.

Rotation of the C-N bond connecting the amine group to the ring.

Inversion of the nitrogen atom (pyramidal inversion).

Molecular Dynamics (MD) simulations could further explore the molecule's dynamic behavior over time at a given temperature, showing how it transitions between different stable conformations ulisboa.ptmdpi.com.

Table 2: Hypothetical Relative Energies of this compound Conformers

Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis. Specific results are not available in the cited literature.

Conformer Amine Position Ring Pucker Relative Energy (kJ/mol) Population at 298 K (%)
1 Equatorial C4-endo (Envelope) 0.00 75.5
2 Axial C4-endo (Envelope) 5.20 10.1
3 Equatorial C4-exo (Envelope) 2.50 14.0

| 4 | Axial | C4-exo (Envelope) | 7.80 | 0.4 |

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the "" that adheres to the specific outline provided.

The requested sections and subsections, such as "Solvent Effects on Molecular Conformation," "Computational Studies of Synthetic Pathways," "Analysis of Transition States and Activation Energies," "Regioselectivity and Stereoselectivity Predictions," "Role of Catalysts in Reaction Mechanisms," and "Computational Design of Novel Derivatives," require specific and in-depth computational chemistry research focused solely on the this compound molecule.

Extensive searches have revealed no such dedicated studies on this particular compound in the public domain. The scientific literature does not appear to contain the necessary data—including reaction energy profiles, transition state geometries, solvent-dependent conformational analyses, or predictive models for its synthesis and derivatization—that would be required to populate the requested article structure with accurate and verifiable information.

Therefore, to ensure scientific accuracy and avoid generating speculative or unsubstantiated content, this request cannot be fulfilled.

Computational Design of Novel Derivatives

Predictive Modeling for Structure-Reactivity Relationships (in non-prohibited contexts)

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, establishes a mathematical correlation between the chemical structure of a compound and its reactivity or physical properties. nih.gov Such models are instrumental in forecasting the behavior of new molecules, thereby prioritizing synthetic efforts and reducing the need for extensive preliminary laboratory work.

For this compound, a predictive model for its reactivity would likely be developed by considering a range of molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic distribution. A hypothetical set of descriptors that would be pertinent for modeling the reactivity of this cyclic amine is presented in Table 1.

Table 1: Hypothetical Molecular Descriptors for Reactivity Modeling of this compound

Descriptor Class Specific Descriptor Description Hypothetical Value
Topological Wiener Index A measure of the sum of distances between all pairs of atoms. 458
Molecular Connectivity Index Describes the degree of branching in the molecule. 4.87
Electronic Dipole Moment A measure of the overall polarity of the molecule. 1.6 D
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -8.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. 2.1 eV
Steric Molecular Volume The volume occupied by the molecule. 150 ų
Steric Hindrance Parameter (S) A quantitative measure of the steric bulk around the amine nitrogen. nih.gov 0.75

Note: The values presented in this table are hypothetical and for illustrative purposes only. They would need to be calculated using specialized computational chemistry software.

Building on these descriptors, a multiple linear regression or machine learning model could be constructed to predict a specific aspect of reactivity, for instance, the rate constant (log k) for a given reaction. The general form of such a linear model would be:

log k = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

Studies on other amines have shown that factors such as steric hindrance and electronic properties significantly influence their degradation rates and reactivity. nih.gov For this compound, the presence of two methyl groups at the 5-position and one at the nitrogen atom would introduce considerable steric bulk, which could modulate its reactivity compared to less substituted oxolane amines. Furthermore, the electron-donating nature of the alkyl groups would influence the nucleophilicity of the amine nitrogen.

A hypothetical QSAR model for the reactivity of a series of substituted oxolane amines, including this compound, might yield statistical parameters as shown in Table 2.

Table 2: Hypothetical Statistical Validation of a QSAR Model for Oxolane Amine Reactivity

Statistical Parameter Description Typical Value
R² (Coefficient of Determination) The proportion of the variance in the dependent variable that is predictable from the independent variables. 0.85 - 0.95
Q² (Cross-validated R²) A measure of the predictive power of the model, determined through cross-validation. > 0.6
RMSE (Root Mean Square Error) The standard deviation of the residuals (prediction errors). < 0.3 log units

Note: These values represent typical benchmarks for a robust and predictive QSAR model.

Such a validated model could then be used to predict the reactivity of other, yet-to-be-synthesized, derivatives in this chemical class, aiding in the rational design of molecules with desired properties.

Virtual Screening for Chemical Building Blocks

Virtual screening is a computational technique used in early-stage drug discovery and materials science to search large libraries of virtual compounds for structures that are most likely to possess a desired biological activity or property. chemrxiv.org The success of virtual screening is heavily dependent on the quality and diversity of the chemical building blocks used to construct these virtual libraries. rsc.org A valuable building block should possess desirable physicochemical properties, synthetic accessibility, and structural features that allow for the generation of a diverse range of derivatives.

This compound can be evaluated as a potential chemical building block for the construction of larger, more complex molecules. Its key structural features include a substituted tetrahydrofuran (B95107) ring, which is a common motif in many biologically active natural products, and a secondary amine group that serves as a versatile synthetic handle for further chemical modifications. nih.gov The stereochemistry of the oxolane ring and the amine substituent offers the potential for creating stereochemically diverse libraries.

The suitability of this compound as a building block can be assessed by comparing its predicted physicochemical properties to those of commonly used cyclic amines in fragment-based and lead-like libraries. Desirable properties for building blocks often align with the "rule of three" for fragments or Lipinski's "rule of five" for lead-like compounds, ensuring that the resulting molecules have properties conducive to good bioavailability.

Table 3 provides a comparative analysis of the predicted properties of this compound with other representative cyclic amine building blocks.

Table 3: Comparative Physicochemical Properties of Selected Cyclic Amine Building Blocks

Compound Molecular Weight (g/mol) logP Number of H-Bond Donors Number of H-Bond Acceptors
Pyrrolidine 71.12 0.39 1 1
Piperidine 85.15 0.84 1 1
Morpholine 87.12 -0.86 1 2
This compound 129.22 1.25 1 2

Note: logP and other property values are typically calculated using computational algorithms and may vary slightly between different software packages. The values presented are for comparative purposes.

The properties of this compound place it in a favorable chemical space for a building block. Its molecular weight and hydrogen bond donor/acceptor count are well within the ranges for lead-like molecules. The substituted oxolane core provides a rigid scaffold that can be explored for its interactions in various binding sites, making it an attractive candidate for inclusion in virtual screening libraries designed to explore novel chemical space.

Future Directions in Chemical Research of N,5,5 Trimethyloxolan 3 Amine

Exploration of Unconventional Synthetic Routes

Current synthetic approaches to cyclic amines often rely on multi-step processes that can be inefficient. Future research will likely pivot towards more innovative and streamlined strategies, such as multi-component reactions (MCRs). MCRs, where multiple reactants are combined in a single step to form a complex product, offer significant advantages in terms of atom economy and operational simplicity. The development of a one-pot, three-component reaction involving an appropriate α-hydroxyketone, an amine source, and a third component could provide a direct and highly efficient route to functionalized oxolane amines like N,5,5-trimethyloxolan-3-amine mdpi.com.

Another promising avenue is the adaptation of sequential imination-hydrogenation processes. This strategy, used in the synthesis of other complex cyclic amines, involves two discrete stages:

The reaction of a corresponding ketone precursor (e.g., 5,5-dimethyloxolan-3-one) with an amine source over an acidic metal oxide catalyst to form an intermediate imine google.com.

The subsequent hydrogenation of the imine in a separate reaction chamber using a metal catalyst to yield the final amine product google.com.

This method allows for precise control over each transformation step, potentially leading to higher yields and purities. Research into optimizing catalysts and reaction conditions for each stage will be critical.

Table 1: Comparison of Potential Unconventional Synthetic Strategies

Synthetic StrategyDescriptionPotential AdvantagesKey Research Focus
Multi-Component Reaction (MCR) A one-pot reaction combining three or more starting materials to form the target molecule.High atom economy, reduced waste, simplified purification, rapid access to complex structures mdpi.com.Identification of suitable starting materials and catalysts (e.g., Bismuth(III) nitrate) researchgate.net; optimization of reaction conditions.
Sequential Imination-Hydrogenation A two-stage process involving the formation of an imine intermediate followed by catalytic reduction google.com.High degree of control over individual steps, potentially higher yields, applicable to a range of substrates.Development of efficient catalysts for both imination (e.g., Al₂O₃, SiO₂) and hydrogenation (e.g., Ru, Co, Ni) stages google.com.

Development of Highly Efficient and Selective Catalytic Systems

Catalysis is central to the efficient synthesis of this compound. Future work will focus on designing advanced catalytic systems that offer superior performance. For amination reactions, such as the Buchwald-Hartwig amination, palladium-based catalysts are of significant importance. maynoothuniversity.ie Research on related tetramethyloxolane structures has shown that the choice of solvent and base can dramatically influence reaction yields. maynoothuniversity.ie Future investigations should explore optimizing the ligand, base, and palladium catalyst loading specifically for the synthesis of this compound to enhance efficiency and reduce residual metal contamination in the final product. maynoothuniversity.ie

For synthetic routes involving a hydrogenation step, the focus will be on catalysts that provide high selectivity and activity under mild conditions. While catalysts containing cobalt, nickel, or ruthenium have proven effective for reducing imines google.com, further research could explore the use of more sustainable and earth-abundant metal catalysts. The development of heterogeneous catalysts would also be advantageous, simplifying catalyst recovery and product purification.

Table 2: Potential Catalytic Systems for Synthesis

Reaction TypeCatalyst ClassSpecific ExamplesKey Research Goals
Cross-Coupling Amination Palladium-based catalystsPd(dba)₂ with (±)-BINAP ligand maynoothuniversity.ieReducing catalyst loading, improving yields with various bases (e.g., Cs₂CO₃, NaOt-Bu), minimizing palladium contamination maynoothuniversity.ie.
Reductive Amination / Hydrogenation Transition Metal CatalystsRuthenium on Al₂O₃, Cobalt-based catalysts, Nickel-based catalysts google.com.Enhancing selectivity, exploring earth-abundant metal alternatives, development of reusable heterogeneous catalysts.
Multi-Component Synthesis Lewis Acid CatalystsBismuth(III) nitrate pentahydrate researchgate.netScreening of various Lewis acids for optimal efficiency and substrate scope in one-pot reactions.

Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches

A fundamental understanding of the reaction mechanisms governing the formation of this compound is essential for optimizing its synthesis. Future research will increasingly rely on a synergistic approach that combines experimental techniques with high-level computational chemistry.

Quantum chemistry calculations, for instance, can be employed to model reaction pathways, calculate transition state energies, and predict the stability of intermediates. researchgate.net This theoretical insight can elucidate complex reaction networks, such as identifying the most likely sites for hydrogen abstraction or predicting the favorability of different cyclization routes. researchgate.net By correlating these computational predictions with experimental data obtained from kinetic studies and spectroscopic analysis of reaction intermediates, a comprehensive mechanistic picture can be constructed. This detailed understanding will enable the rational design of reaction conditions and catalysts to minimize side product formation and maximize the yield of the desired this compound.

Innovation in Chemical Transformations for Material Science Precursors (non-prohibited end-use)

The unique structure of this compound, featuring a sterically hindered amine group on a stable oxolane ring, makes it an attractive candidate as a precursor in material science. The amine functionality is particularly suited for applications in polymer chemistry.

One of the most promising areas of research is its use as a curing agent for epoxy resins. The amine group can react with the epoxide rings of the resin to form a cross-linked, three-dimensional network. The bulky trimethyl-substituted oxolane structure could impart unique properties to the resulting material, such as enhanced thermal stability, improved mechanical strength, and increased chemical resistance. Future investigations will focus on synthesizing and characterizing these epoxy systems to evaluate their performance characteristics. This research will drive innovation in the development of advanced adhesives, coatings, and composite materials.

Table 3: Potential Applications in Material Science

Application AreaRole of this compoundDesired Outcome / Property
Epoxy Resins Amine crosslinker / Curing agent Enhanced mechanical properties and thermal stability in coatings, adhesives, and composites .
Thermally Stable Polymers Monomer or stabilizing agentCreation of polymers with high degradation temperatures for advanced engineering applications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.